

# Upstream Regulators of miR-143 Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core upstream regulators of microRNA-143 (miR-143) expression. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development who are focused on the intricate mechanisms of gene regulation and their therapeutic implications. This document summarizes the key transcriptional, signaling, epigenetic, and post-transcriptional modulators of miR-143, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating regulatory networks through signaling pathway diagrams.

# **Transcriptional Regulation of miR-143**

The transcription of the miR-143 gene is a tightly controlled process orchestrated by a cohort of transcription factors that bind to specific regulatory elements within its promoter region.

# **Key Transcription Factors**

Several transcription factors have been identified as pivotal regulators of miR-143 transcription, playing crucial roles in both physiological and pathological contexts.

 Serum Response Factor (SRF) and Myocardin (MYOCD): In vascular smooth muscle cells (VSMCs), the SRF/MYOCD complex is a potent activator of miR-143/145 cluster expression. This complex binds to CArG boxes within the promoter region, driving the differentiation of VSMCs.



- NK2 homeobox 5 (Nkx2-5): This cardiac transcription factor also directly targets the miR-143/145 promoter, contributing to its expression in cardiac progenitors and smooth muscle cells.[1]
- Tumor Protein p53 (TP53): As a tumor suppressor, p53 can regulate the expression of numerous microRNAs, including miR-143. In colorectal cancer, TP53, in conjunction with SMAD4, has been shown to regulate the miR-143/145 cluster.[2]
- SMAD Family Member 4 (SMAD4): As a key component of the TGF-β signaling pathway, SMAD4 can interact with other transcription factors to modulate the expression of target genes, including the miR-143/145 cluster.[2]
- Ras-Responsive Element-Binding Protein 1 (RREB1): Oncogenic Ras signaling can lead to the repression of the miR-143/145 cluster. This repression is mediated by the transcription factor RREB1, which binds to the miR-143/145 promoter.[3]
- Transcription Factor 3 (Tcf3): In the context of embryonic development, Tcf3 has been implicated in forming feed-forward loops with miR-143.[4]

**Quantitative Data on Transcriptional Regulation** 

| Transcription<br>Factor | Cell<br>Type/Context       | Method                       | Fold Change in miR-143 Expression/Pr omoter Activity | Reference |
|-------------------------|----------------------------|------------------------------|------------------------------------------------------|-----------|
| Myocardin               | NIH 3T3 cells              | Luciferase<br>Reporter Assay | ~8-fold increase in promoter activity                | [5]       |
| Nkx2-5                  | Embryonic Stem<br>Cells    | DamID-qPCR                   | >1.5-fold<br>modulation of<br>target genes           | [6]       |
| RREB1                   | Pancreatic<br>Cancer Cells | Luciferase<br>Reporter Assay | Repression of promoter activity                      | [3]       |



## **Experimental Protocols**

Chromatin Immunoprecipitation (ChIP) Assay for SRF Binding to the miR-143 Promoter

This protocol is adapted from studies investigating SRF binding to its target promoters.

- Cell Culture and Cross-linking: Culture vascular smooth muscle cells to ~80-90% confluency.
   Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
- Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear DNA to an average size of 200-1000 bp.
- Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an anti-SRF antibody or a negative control IgG.
- Immune Complex Capture: Add protein A/G agarose beads to capture the antibodychromatin complexes.
- Washing and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the chromatin from the beads.
- Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a commercial kit.
- Quantitative PCR (qPCR): Perform qPCR using primers flanking the predicted CArG box in the miR-143 promoter. Calculate the fold enrichment relative to the IgG control.

Luciferase Reporter Assay for miR-143 Promoter Activity

This protocol provides a general framework for assessing the impact of transcription factors on miR-143 promoter activity.

• Plasmid Construction: Clone the promoter region of the human miR-143 gene (containing putative transcription factor binding sites) into a luciferase reporter vector (e.g., pGL3-Basic).



- Cell Culture and Transfection: Seed cells (e.g., HEK293T or a relevant cell line) in a 24-well
  plate. Co-transfect the cells with the miR-143 promoter-luciferase construct, a vector
  expressing the transcription factor of interest (or siRNA for knockdown), and a Renilla
  luciferase control vector for normalization.
- Cell Lysis and Luciferase Assay: After 24-48 hours, lyse the cells using a passive lysis buffer.
   Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold change in promoter activity relative to a control group.

# Signaling Pathways Regulating miR-143 Expression

The expression of miR-143 is intricately linked to several major signaling pathways that are often dysregulated in disease.

### **Key Signaling Pathways**

- Ras/MAPK Pathway: Activation of the Ras/MAPK pathway, frequently observed in cancers, leads to the repression of miR-143 expression.[3][7] This creates a feed-forward loop, as miR-143 itself can target KRAS.[7]
- PI3K/Akt Pathway: The PI3K/Akt signaling pathway, another critical regulator of cell growth and survival, has been shown to be modulated by miR-143, and in turn, can influence miR-143 expression. Overexpression of miR-143 can inhibit the PI3K/Akt pathway.[8][9]
- TGF-β Signaling: The Transforming Growth Factor-β (TGF-β) pathway is a potent inducer of miR-143/145 expression in various cell types, including podocytes and non-small cell lung cancer cells.[10][11] This induction is mediated, at least in part, through the Smad signaling cascade.
- Jagged-1/Notch Signaling: In vascular smooth muscle cells, the Jagged-1/Notch signaling pathway acts as a positive regulator of miR-143/145 expression, promoting a differentiated phenotype. This regulation is independent of the SRF/Myocardin pathway.[3][12]



• Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway, a crucial player in development and disease, has been shown to interact with various microRNAs. While direct regulation of miR-143 by this pathway requires further elucidation, crosstalk between Wnt signaling and miR-143 has been suggested.[12][13][14]

**Quantitative Data on Signaling Pathway Regulation** 

| Signaling<br>Pathway        | Treatment/Mod<br>ulation            | Cell Type                          | Fold Change<br>in miR-143<br>Expression | Reference |
|-----------------------------|-------------------------------------|------------------------------------|-----------------------------------------|-----------|
| TGF-β Signaling             | 5 ng/mL TGF-β1<br>for 48h           | Human<br>Podocytes                 | ~2.5-fold<br>increase                   | [11]      |
| TGF-β Signaling             | 1 ng/mL TGF-β1<br>for 48h           | Human<br>Myotubes                  | Potent<br>upregulation                  | [15]      |
| Jagged-1/Notch<br>Signaling | Immobilized Jag-<br>1 Fc            | Human Aortic<br>VSMCs              | Significant<br>upregulation             | [12]      |
| Ras/MAPK<br>Pathway         | Oncogenic<br>KrasG12D<br>expression | Pancreatic Ductal Epithelial Cells | Downregulation                          | [7]       |

**Signaling Pathway Diagrams (Graphviz)** 





Click to download full resolution via product page

Caption: TGF- $\beta$  signaling induces miR-143 transcription via Smad proteins.





Click to download full resolution via product page

Caption: Jagged-1/Notch signaling activates miR-143 transcription.



# **Epigenetic Regulation of miR-143**

Epigenetic modifications, including DNA methylation and histone acetylation, play a significant role in controlling miR-143 expression, particularly in the context of cancer where its expression is often silenced.

# **Key Epigenetic Modifications**

- DNA Methylation: Hypermethylation of the CpG islands in the promoter region of the miR-143 host gene can lead to its transcriptional silencing. Treatment with DNA methyltransferase (DNMT) inhibitors, such as 5-Aza-2'-deoxycytidine (Decitabine), can restore miR-143 expression in cancer cells.
- Histone Acetylation: The state of histone acetylation, controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs), influences chromatin structure and gene accessibility. Treatment with HDAC inhibitors, like Trichostatin A (TSA), has been shown to modulate miR-143 expression, suggesting that histone modifications are involved in its regulation.

Quantitative Data on Epigenetic Regulation

| Epigenetic<br>Modifier     | Treatment               | Cell Type                      | Fold Change<br>in miR-143<br>Expression      | Reference |
|----------------------------|-------------------------|--------------------------------|----------------------------------------------|-----------|
| 5-Aza-2'-<br>deoxycytidine | 1 μM for 24-120h        | Hepatoma cell<br>lines         | Up-regulation of various genes               | [16]      |
| 5-Aza-2'-<br>deoxycytidine | 10 μΜ                   | Breast cancer cells            | Partial demethylation and gene re-expression | [17]      |
| Trichostatin A<br>(TSA)    | Not specified           | Primary rat<br>hepatocytes     | Down-regulation                              | [18][19]  |
| Trichostatin A<br>(TSA)    | 1 μM for 24h and<br>48h | Breast cancer<br>SK-BR-3 cells | Modulation of gene expression                | [20]      |



# **Experimental Protocols**

5-Aza-2'-deoxycytidine Treatment Protocol

This is a general protocol for treating cancer cell lines with 5-Aza-2'-deoxycytidine to assess its effect on miR-143 expression.

- Cell Culture: Plate cancer cells at a desired density (e.g., 2.5 x 10<sup>5</sup> cells/mL) and allow them to adhere overnight.
- Drug Treatment: Treat the cells with varying concentrations of 5-Aza-2'-deoxycytidine (e.g., 1-10 μM). A vehicle control (e.g., DMSO) should be included.
- Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72, or 120 hours). For longer time points, the medium containing fresh 5-Aza-2'-deoxycytidine may need to be replaced.
- RNA Extraction and qRT-PCR: Harvest the cells and extract total RNA. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression level of mature miR-143.
   Use an appropriate small nuclear RNA (e.g., U6) for normalization.
- Data Analysis: Calculate the fold change in miR-143 expression in the treated cells relative to the vehicle-treated control cells.

# **Competing Endogenous RNA (ceRNA) Regulation**

A growing body of evidence indicates that miR-143 expression and activity are also regulated at the post-transcriptional level by competing endogenous RNAs (ceRNAs), such as long noncoding RNAs (lncRNAs) and circular RNAs (circRNAs). These ceRNAs contain miRNA response elements (MREs) and can "sponge" or sequester miR-143, thereby reducing its availability to bind to its target mRNAs.

# **Key ceRNAs for miR-143**

 LINC00667: This IncRNA has been shown to act as a ceRNA for miR-143-3p in clear cell renal cell carcinoma and non-small cell lung cancer, promoting tumor progression by sponging miR-143-3p and upregulating its target, ZEB1.[1][3][4]



• circUBAP2: This circular RNA functions as a sponge for miR-143 in osteosarcoma. By binding to and inhibiting miR-143, circUBAP2 promotes osteosarcoma progression.[10][11] [15]

**Ouantitative Data on ceRNA Regulation** 

| ceRNA     | Modulation     | Cell Type                                   | Effect on miR-<br>143<br>Expression/Ac<br>tivity | Reference    |
|-----------|----------------|---------------------------------------------|--------------------------------------------------|--------------|
| LINC00667 | Overexpression | Clear cell renal<br>cell carcinoma<br>cells | Repression of miR-143-3p                         | [1][4]       |
| circUBAP2 | Overexpression | Osteosarcoma<br>cells (MG63,<br>U2OS)       | Inhibition of miR-<br>143 expression             | [10][11][15] |
| circUBAP2 | Knockdown      | Osteosarcoma<br>cells (MG63,<br>U2OS)       | Enhancement of<br>miR-143<br>expression          | [10]         |

# ceRNA Regulatory Network Diagram (Graphviz)



Click to download full resolution via product page



Caption: LINC00667 and circUBAP2 act as sponges for miR-143.

#### Conclusion

The regulation of miR-143 expression is a multifaceted process involving a complex interplay of transcription factors, signaling pathways, epigenetic modifications, and ceRNA networks. Understanding these upstream regulatory mechanisms is paramount for elucidating the role of miR-143 in health and disease and for the development of novel therapeutic strategies targeting this critical microRNA. This guide provides a foundational framework for researchers and drug development professionals to navigate the intricate regulatory landscape of miR-143. Further investigation into the quantitative aspects of these interactions and the development of more detailed experimental protocols will undoubtedly accelerate progress in this promising field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. LncRNA LINC00667 gets involved in clear cell renal cell carcinoma development and chemoresistance by regulating the miR-143-3p/ZEB1 axis | Aging [aging-us.com]
- 2. oncotarget.com [oncotarget.com]
- 3. RRM2 Regulated By LINC00667/miR-143-3p Signal Is Responsible For Non-Small Cell Lung Cancer Cell Progression PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LncRNA LINC00667 gets involved in clear cell renal cell carcinoma development and chemoresistance by regulating the miR-143-3p/ZEB1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myocardin Is a Critical Serum Response Factor Cofactor in the Transcriptional Program Regulating Smooth Muscle Cell Differentiation PMC [pmc.ncbi.nlm.nih.gov]
- 6. NKX2-5 mutations causative for congenital heart disease retain functionality and are directed to hundreds of targets | eLife [elifesciences.org]
- 7. Repression of the miR-143/145 cluster by oncogenic Ras initiates a tumor-promoting feedforward pathway - PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 8. Cooperatively inhibition effect of miR-143-5p and miR-145-5p in tumorigenesis of glioblastoma cells through modulating AKT signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 9. Replacement treatment with microRNA-143 and -145 induces synergistic inhibition of the growth of human bladder cancer cells by regulating PI3K/Akt and MAPK signaling pathways
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased circular RNA UBAP2 acts as a sponge of miR-143 to promote osteosarcoma progression PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased circular RNA UBAP2 acts as a sponge of miR-143 to promote osteosarcoma progression PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. researchgate.net [researchgate.net]
- 14. MicroRNAs target the Wnt/β-catenin signaling pathway to regulate epithelial-mesenchymal transition in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. Sequential gene expression changes in cancer cell lines after treatment with the demethylation agent 5-Aza-2'-deoxycytidine PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Demethylating agent 5-aza-2-deoxycytidine enhances susceptibility of breast cancer cells to anticancer agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of Trichostatin A on miRNA expression in cultures of primary rat hepatocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Impairment of K-Ras signaling networks and increased efficacy of epidermal growth factor receptor inhibitors by a novel synthetic miR-143 PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluating the MicroRNA Targeting Sites by Luciferase Reporter Gene Assay PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Upstream Regulators of miR-143 Expression: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559680#upstream-regulators-of-mir-143-expression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com